5-Phenyl-3-[(pyridin-4-ylmethyl)amino]cyclohex-2-en-1-one
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Overview
Description
5-Phenyl-3-[(pyridin-4-ylmethyl)amino]cyclohex-2-en-1-one is an organic compound that belongs to the class of cyclohexenones This compound is characterized by a phenyl group attached to the cyclohexenone ring and a pyridin-4-ylmethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-3-[(pyridin-4-ylmethyl)amino]cyclohex-2-en-1-one typically involves the following steps:
Formation of the Cyclohexenone Ring: The cyclohexenone ring can be synthesized through the aldol condensation of appropriate ketones and aldehydes under basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via Friedel-Crafts acylation using benzene and an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Pyridin-4-ylmethylamino Group: This step involves the nucleophilic substitution reaction where pyridin-4-ylmethylamine reacts with the cyclohexenone derivative under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, thiols, or amines, often in the presence of a base or acid catalyst.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Phenyl-3-[(pyridin-4-ylmethyl)amino]cyclohex-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Phenyl-3-[(pyridin-4-ylmethyl)amino]cyclohex-2-en-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 5-Phenyl-3-[(2-pyridinyl)ethylamino]cyclohex-2-en-1-one
- 5-Phenyl-3-[(dimethylamino)phenyl]cyclohex-2-en-1-one
Uniqueness
5-Phenyl-3-[(pyridin-4-ylmethyl)amino]cyclohex-2-en-1-one is unique due to the specific positioning of the pyridin-4-ylmethylamino group, which can influence its reactivity and interaction with biological targets. This structural uniqueness can lead to different biological activities and applications compared to similar compounds.
Properties
IUPAC Name |
5-phenyl-3-(pyridin-4-ylmethylamino)cyclohex-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O/c21-18-11-16(15-4-2-1-3-5-15)10-17(12-18)20-13-14-6-8-19-9-7-14/h1-9,12,16,20H,10-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APOFXXJQEADDCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C=C1NCC2=CC=NC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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